2-(3-氯丙酰胺)-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺

描述

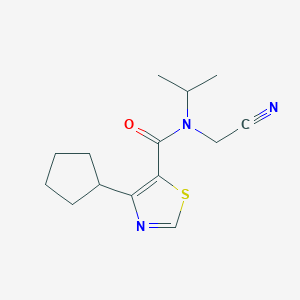

2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CPT-C) is a novel chemical compound with potential applications in the field of biochemistry and physiology. It is a derivative of the 1-benzothiophene-3-carboxamide (BT-C) family, and is a promising candidate for further research and development. CPT-C has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

抗肿瘤应用

- 史蒂文斯等人的研究。(1984)讨论了8-氨基甲酰基-3-取代-咪唑并[5,1-d]-1,2,3,5-四嗪-4(3H)-酮的合成,显示出对L-1210和P388白血病的治愈活性。该化合物作为非环三氮烯5-[3-(2-氯乙基)三氮-1-基]咪唑-4-甲酰胺(MCTIC)的前药修饰,表明其在抗肿瘤应用中的潜力 (Stevens et al., 1984).

偶氮甲碱衍生物的合成与分析

- Chiriapkin等人。(2021)对2-氨基-4,5,6,7-四氢-1-苯并噻吩-3-甲酰胺的生物活性偶氮甲碱衍生物的合成和分析的研究表明了其在医药化学和制药科学中的潜力。该研究重点是优化合成方法,并确定这些衍生物的构效关系 (Chiriapkin, Kodonidi & Larsky, 2021).

四氢苯并[b]噻吩衍生物的合成

- Abdalha等人。(2011)研究了各种四氢苯并[b]噻吩衍生物的合成,表明了其在多种化学应用和进一步药物开发中的潜力 (Abdalha, Abou El-Regal, El-Kassaby & Ali, 2011).

甲酰胺类的抗菌活性

- Aktan、Gündüzalp和Özmen (2017)对甲酰胺及其Cu(II)、Zn(II)配合物的结构、理化表征和抗菌活性进行了研究,深入了解了其在解决细菌感染(特别是针对大肠杆菌)中的潜在用途 (Aktan, Gündüzalp & Özmen, 2017).

合成与抗菌活性

- Naganagowda等人。(2011)探索了含有苯并噻吩部分的杂环化合物的合成。他们的研究重点是这些化合物的潜在抗菌、镇痛和驱虫活性 (Naganagowda, Thamyongkit, Klai-U-dom, Ariyakriangkrai, Luechai & Petsom, 2011).

属性

IUPAC Name |

2-(3-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c13-6-5-9(16)15-12-10(11(14)17)7-3-1-2-4-8(7)18-12/h1-6H2,(H2,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSIFVWHBFYNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

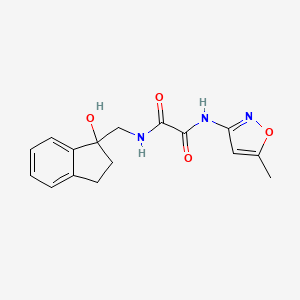

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

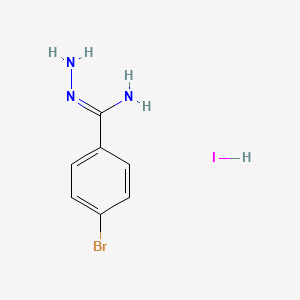

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)

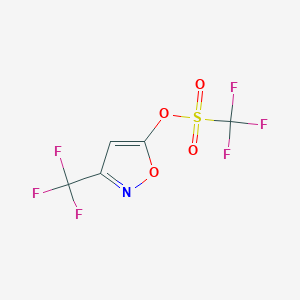

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

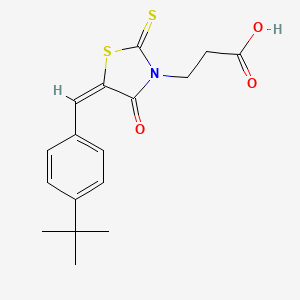

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)